1-[(1-benzofuran-3-yl)methyl]-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea
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Overview
Description
1-[(1-benzofuran-3-yl)methyl]-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea is a complex organic compound that features a benzofuran moiety and a thiazole ring, both of which are known for their significant biological activities. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-benzofuran-3-yl)methyl]-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common route involves the following steps:
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with aldehydes under acidic conditions.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The benzofuran and thiazole intermediates are then coupled using a urea-forming reaction, typically involving the use of phosgene or triphosgene as a coupling agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(1-benzofuran-3-yl)methyl]-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or thiazole rings, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(1-benzofuran-3-yl)methyl]-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its anti-inflammatory and antimicrobial properties.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 1-[(1-benzofuran-3-yl)methyl]-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-benzofuran-3-yl)methyl]-3-[5-(methyl)-1,3-thiazol-2-yl]urea
- 1-[(1-benzofuran-3-yl)methyl]-3-[5-(chloro)-1,3-thiazol-2-yl]urea
- 1-[(1-benzofuran-3-yl)methyl]-3-[5-(bromo)-1,3-thiazol-2-yl]urea
Uniqueness
1-[(1-benzofuran-3-yl)methyl]-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
1-(1-benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)11-6-19-13(23-11)20-12(21)18-5-8-7-22-10-4-2-1-3-9(8)10/h1-4,6-7H,5H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMXEVLTZPDMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CNC(=O)NC3=NC=C(S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2254826-29-2 |
Source
|
Record name | 1-[(1-benzofuran-3-yl)methyl]-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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